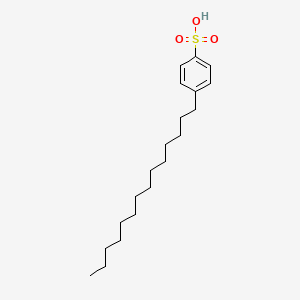
4-Tetradecylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tetradecylbenzenesulfonic acid is an organic compound with the molecular formula C20H34O3S. It belongs to the class of benzenesulfonic acids and derivatives, characterized by a sulfonic acid group attached to a benzene ring. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tetradecylbenzenesulfonic acid can be synthesized through the sulfonation of tetradecylbenzene. The reaction typically involves the use of sulfur trioxide (SO3) and fuming sulfuric acid (oleum) as sulfonating agents. The process is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tetradecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic or sulfenic acids.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfinic acids, sulfenic acids
Substitution: Nitrobenzenesulfonic acids, halobenzenesulfonic acids
Scientific Research Applications
4-Tetradecylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 4-tetradecylbenzenesulfonic acid primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is exploited in various applications, from cleaning agents to biological studies. The molecular targets include lipid bilayers and membrane proteins, where it can alter membrane permeability and protein function.
Comparison with Similar Compounds
Similar Compounds
- 4-Dodecylbenzenesulfonic acid
- 4-Hexadecylbenzenesulfonic acid
- 4-Octadecylbenzenesulfonic acid
Uniqueness
Compared to its analogs, 4-tetradecylbenzenesulfonic acid has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its specific chain length provides optimal interaction with lipid membranes, enhancing its utility in both industrial and research applications.
Properties
CAS No. |
47377-16-2 |
|---|---|
Molecular Formula |
C20H34O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-tetradecylbenzenesulfonic acid |
InChI |
InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23/h15-18H,2-14H2,1H3,(H,21,22,23) |
InChI Key |
IIMOXQJFSQSOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















